Cas no 928627-16-1 (Quinoline, 7-bromo-2-chloro-8-methoxy-)
Quinoline, 7-bromo-2-chloro-8-methoxy- Chemical and Physical Properties
Names and Identifiers
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- Quinoline, 7-bromo-2-chloro-8-methoxy-
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- Inchi: 1S/C10H7BrClNO/c1-14-10-7(11)4-2-6-3-5-8(12)13-9(6)10/h2-5H,1H3
- InChI Key: VCGRNQREJZJAOQ-UHFFFAOYSA-N
- SMILES: N1C2C(=CC=C(Br)C=2OC)C=CC=1Cl
Quinoline, 7-bromo-2-chloro-8-methoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-22052374-1.0g |
7-bromo-2-chloro-8-methoxyquinoline |
928627-16-1 | 95% | 1.0g |
$0.0 | 2022-12-03 |
Quinoline, 7-bromo-2-chloro-8-methoxy- Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Quinoline, 7-bromo-2-chloro-8-methoxy-
Quinoline, 7-bromo-2-chloro-8-methoxy- (CAS No. 928627-16-1): A Comprehensive Overview
Quinoline derivatives have long been recognized for their significant pharmacological properties, and among these, Quinoline, 7-bromo-2-chloro-8-methoxy- (CAS No. 928627-16-1) stands out due to its unique structural features and potential therapeutic applications. This compound, characterized by its bromo and chloro substituents along with a methoxy group, has garnered attention in recent years for its role in the development of novel pharmaceutical agents.
The structure of Quinoline, 7-bromo-2-chloro-8-methoxy- encompasses a bicyclic system consisting of a benzene ring fused to a pyridine ring. The presence of halogen atoms at the 7th and 2nd positions, respectively, enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. The methoxy group at the 8th position further modulates its electronic properties, contributing to its diverse chemical behavior.
In the realm of medicinal chemistry, this compound has been explored for its potential antimicrobial and anti-inflammatory properties. Recent studies have highlighted its efficacy in inhibiting certain bacterial strains, particularly those resistant to conventional antibiotics. The bromo and chloro substituents play a crucial role in this regard by facilitating interactions with bacterial enzymes and disrupting essential metabolic pathways.
Moreover, the methoxy group in Quinoline, 7-bromo-2-chloro-8-methoxy-, contributes to its stability and solubility, making it a promising candidate for further pharmacological development. Researchers have utilized computational methods to predict its binding affinity to various biological targets, including enzymes and receptors involved in inflammatory responses. These studies suggest that this compound may serve as a lead molecule for designing new drugs targeting chronic inflammatory diseases.
One of the most intriguing aspects of Quinoline derivatives is their ability to cross the blood-brain barrier (BBB). Quinoline, 7-bromo-2-chloro-8-methoxy-, has been shown to exhibit neuroprotective effects in preclinical models. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The bromo and chloro substituents are believed to enhance its ability to penetrate the BBB by modulating lipid solubility.
The synthesis of Quinoline derivatives often involves multi-step organic reactions, requiring precise control over reaction conditions to achieve high yields and purity. Advances in synthetic methodologies have enabled the efficient preparation of complex structures like Quinoline, 7-bromo-2-chloro-8-methoxy-. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in introducing halogen atoms at specific positions while maintaining overall structural integrity.
In conclusion, Quinoline, 7-bromo-2-chloro-8-methoxy- (CAS No. 928627-16-1) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing novel therapeutic agents targeting infections, inflammation, and neurodegenerative disorders. As research continues to uncover new insights into its mechanisms of action, this derivative is poised to play an increasingly important role in drug discovery efforts worldwide.
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